molecular formula C13H12N2O5S B11947717 N-(2-hydroxy-4-nitrophenyl)-4-methylbenzene-1-sulfonamide CAS No. 91956-16-0

N-(2-hydroxy-4-nitrophenyl)-4-methylbenzene-1-sulfonamide

Cat. No.: B11947717
CAS No.: 91956-16-0
M. Wt: 308.31 g/mol
InChI Key: WDJRRDHEWSSLQC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-HYDROXY-4’-NITRO-P-TOLUENESULFONANILIDE typically involves the nitration of p-toluenesulfonanilide followed by hydroxylation. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the selective introduction of the nitro and hydroxyl groups .

Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods while ensuring safety and efficiency in handling reactive intermediates and by-products .

Chemical Reactions Analysis

Types of Reactions: 2’-HYDROXY-4’-NITRO-P-TOLUENESULFONANILIDE can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2’-HYDROXY-4’-NITRO-P-TOLUENESULFONANILIDE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’-HYDROXY-4’-NITRO-P-TOLUENESULFONANILIDE is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, while the hydroxyl and sulfonanilide groups may contribute to its overall biological activity .

Comparison with Similar Compounds

  • N-METHYL-2’-NITRO-P-TOLUENESULFONANILIDE
  • N-METHYL-P-TOLUENESULFONANILIDE
  • N-PHENYL-P-TOLUENESULFONANILIDE
  • N-CYANO-P-TOLUENESULFONANILIDE
  • P-TOLUENESULFONANILIDE

Comparison: 2’-HYDROXY-4’-NITRO-P-TOLUENESULFONANILIDE is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and potential biological activities. In contrast, similar compounds may lack one or both of these functional groups, resulting in different chemical and biological properties .

Properties

CAS No.

91956-16-0

Molecular Formula

C13H12N2O5S

Molecular Weight

308.31 g/mol

IUPAC Name

N-(2-hydroxy-4-nitrophenyl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C13H12N2O5S/c1-9-2-5-11(6-3-9)21(19,20)14-12-7-4-10(15(17)18)8-13(12)16/h2-8,14,16H,1H3

InChI Key

WDJRRDHEWSSLQC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O

Origin of Product

United States

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